molecular formula C20H17FN4O5 B11481525 3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11481525
M. Wt: 412.4 g/mol
InChI Key: JFRSEDDUXVMDQE-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, a fluorophenyl group, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized via a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates through an amide bond formation using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-methylphenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The presence of the fluorophenyl group in 3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H17FN4O5

Molecular Weight

412.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H17FN4O5/c21-14-4-1-12(2-5-14)9-17(26)22-7-8-23-19(27)20-24-18(25-30-20)13-3-6-15-16(10-13)29-11-28-15/h1-6,10H,7-9,11H2,(H,22,26)(H,23,27)

InChI Key

JFRSEDDUXVMDQE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCCNC(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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